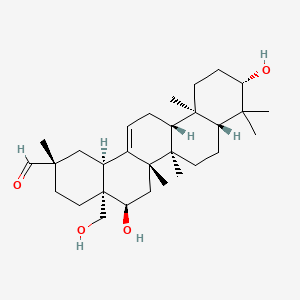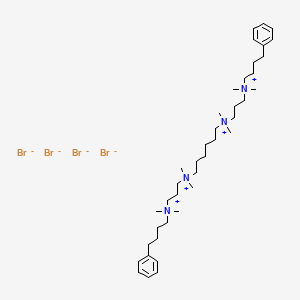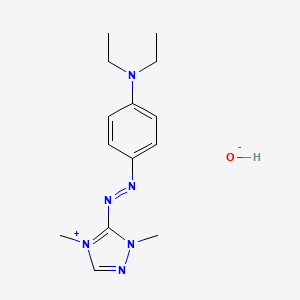
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial applications due to its ability to modify surface tension and enhance the solubility of oils in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate typically involves the reaction of dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium chloride with methyl phosphonate under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the desired reaction conditions. The final product is purified through crystallization or distillation to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to increased permeability. This interaction can disrupt membrane integrity and enhance the uptake of other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium chloride: A closely related compound with similar chemical structure and properties.
Uniqueness
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium methyl phosphonate is unique due to its methyl phosphonate group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to form stable emulsions and increases its solubility in organic solvents .
Propriétés
Numéro CAS |
85154-16-1 |
|---|---|
Formule moléculaire |
C77H155N2O11P |
Poids moléculaire |
1316.0 g/mol |
Nom IUPAC |
bis(2-hexadecanoyloxyethyl)-dimethylazanium;methyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C38H76NO4.CH5O3P/c2*1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37(40)42-35-33-39(3,4)34-36-43-38(41)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*5-36H2,1-4H3;1H3,(H2,2,3,4)/q2*+1;/p-2 |
Clé InChI |
QXZYGBDWGBDDES-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCC.CP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)


![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)





